molecular formula C21H19N3O6 B106257 3,9-Bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro(3,2-c)quinoline-6-one CAS No. 129794-24-7

3,9-Bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro(3,2-c)quinoline-6-one

Cat. No. B106257
M. Wt: 409.4 g/mol
InChI Key: IHQFYMAOIYJTBA-UHFFFAOYSA-N
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Description

“3,9-Bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro(3,2-c)quinoline-6-one” is a benzofuroquinoline derivative . It has been studied in the context of pharmaceutical sciences .


Synthesis Analysis

The synthesis of “3,9-Bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro(3,2-c)quinoline-6-one” involves complex chemical processes. One approach to improve its solubility is using amorphous formulations, which can improve solubility by up to a 1000-fold . Amorphous solid dispersions (SDs) consisting of this compound and hydroxypropyl cellulose (HPC) were developed using vibrational ball milling .


Molecular Structure Analysis

The molecular structure of “3,9-Bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro(3,2-c)quinoline-6-one” is complex and requires advanced techniques for analysis. The interactions of this compound with other substances were investigated using powder X-ray diffractometry, Fourier transform infrared spectroscopy, and differential scanning calorimetry .


Chemical Reactions Analysis

The chemical reactions involving “3,9-Bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro(3,2-c)quinoline-6-one” are complex and require careful analysis. The presence of sodium dodecyl sulfate (SDS) in the ground mixtures containing 90% HPC reduced the grinding duration from 60 min to 30 min in forming a ground SD that significantly increased the dissolution rate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,9-Bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro(3,2-c)quinoline-6-one” have been studied. The 60-min ground mixture containing 90% HPC significantly increased the drug solubility . This amorphous state was stable for 30 days when stored at 40 °C/RH 75% .

Scientific Research Applications

Metabolic Characterization

3,9-Bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro[3,2-c]quinoline-6-one, known as KCA-098, has been studied for its metabolism. In dogs, after oral administration, both the unchanged KCA-098 and nine metabolites were identified. The main metabolic pathways involved are hydrolysis, hydroxylation, and N-demethylation of the N,N-dimethyl-carbamate ester group (Yamada et al., 1999).

Polymorphism and Physicochemical Properties

KCA-098 exhibits polymorphism with four crystalline forms identified: hydrate, I, II, and III. These forms differ in their physical properties and behaviors, such as solubility and thermal stability. This polymorphism significantly impacts the compound's physicochemical characteristics (Yamada et al., 1995).

Effects on Bone Mineral Metabolism

KCA-098 shows potential in bone mineral metabolism. It inhibits bone resorption and stimulates bone formation, as evidenced in studies on chick embryonic bone and ovariectomized rats. This indicates its possible use in treating bone diseases (Kojima et al., 1994).

Comparative Studies with Other Compounds

When compared with ipriflavone, a drug used for osteoporosis, KCA-098 exhibited more potent effects in inhibiting bone resorption and stimulating bone tissue formation. This suggests its higher efficacy in potential therapeutic applications for bone-related conditions (Tsutsumi et al., 1994).

Solubility and Absorption Enhancement

Due to its poor water solubility, which limits oral absorption, techniques like co-grinding with water-soluble polymers have been employed to enhance the dissolution rate and absorption of KCA-098 (Yamada et al., 1999).

Osteoblast and Osteoclast Interaction

KCA-098's interaction with osteoblast-like cells and osteoclasts has been studied. It positively influences osteoblast differentiation and inhibits the formation of osteoclast-like cells. This dual action on bone cells further highlights its potential in bone disease treatment (Kawashima et al., 1996).

Future Directions

The future directions for the study of “3,9-Bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro(3,2-c)quinoline-6-one” could involve further exploration of its solubility, stability, and potential applications in pharmaceutical sciences .

properties

IUPAC Name

[9-(dimethylcarbamoyloxy)-6-oxo-5H-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6/c1-23(2)20(26)28-11-5-7-13-15(9-11)22-19(25)17-14-8-6-12(29-21(27)24(3)4)10-16(14)30-18(13)17/h5-10H,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQFYMAOIYJTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C3=C(C4=C(O3)C=C(C=C4)OC(=O)N(C)C)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156241
Record name Kca 098
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-Bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro(3,2-c)quinoline-6-one

CAS RN

129794-24-7
Record name Kca 098
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129794247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kca 098
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 450 ml of dry N,N-dimethylformamide was dissolved 21 g of 3,9-dihydroxy-5H-benzofuro[3,2-c]quinolin-6-one. To the solution were added successively 55 ml of triethylamine, 41 g of dimethylcarbamyl chloride and 500 mg of 4-dimethylaminopyridine, and the mixture was stirred overnight at room temperature. The reaction mixture was diluted with water. The precipitates were collected by filtration, washed with water and ether, and dried to obtain 30 g of 3,9-bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro[3,2-c]quinolin-6-one as white crystals.
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Name
3,9-dihydroxy-5H-benzofuro[3,2-c]quinolin-6-one
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
T Yamada, T Imai, K Ouchi, M OTAGIRI… - Chemical and …, 2000 - jstage.jst.go.jp
Interactions of KCA-098 with heptakis (2, 6-di-O-methyl)-β-cyclodextrin (DM-β-CyD) in solution and in the solid state were studied by the solubility method, UV and fluorescence …
Number of citations: 21 www.jstage.jst.go.jp
K UEKAMA - 2000 - jlc.jst.go.jp
Interactions of KCA-098 with heptakis (2, 6-di-0-methyl)-fl-cyclodextrin (DM-fl-CyD) in solution and in the solid state were studied by the solubility method, UV and fluorescence …
Number of citations: 0 jlc.jst.go.jp
T Yamada, K Ikegami, M Toda, N Saito… - … Zasshi: Journal of the …, 1995 - europepmc.org
Physicochemical properties of polymorphism of 3, 9-bis-(N, N-dimethylcarbamoyloxy)-5H-benzofuro [3, 2-c] quinol ine-6-one (KCA-098) have been investigated. The existence of four …
Number of citations: 5 europepmc.org
T Yamada, N SAITO, T Imai… - Chemical and …, 1999 - jstage.jst.go.jp
A new benzofuroquinoline derivative, 3, 9-bis (N, N-dimethylcarbamoyloxy)-5H-benzofuro [3, 2-c] quinoline-6-one (KCA-098), shows poor oral absorption due to practical insolubility in …
Number of citations: 116 www.jstage.jst.go.jp
N Tsutsumi, K Kawashima, N Arai, H Nagata, M Kojima… - Bone and mineral, 1994 - Elsevier
The effects of 3,9-bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro[3,2-c]quinoline-6-one (KCA-098), a derivative of coumestrol, on bone resorption was studied in organ cultures of 20-day …
Number of citations: 17 www.sciencedirect.com
小嶋正三, 堤直行, 長田秀夫, 伊東史顕… - Biological and …, 1994 - jlc.jst.go.jp
The effect of 3, 9-bis (N, N-dimethylcarbamoyloxy)-5H-benzofuro [3, 2-c] quinoline-6-one (designated as KCA-098) on the bone mineral metabolism of chick embryonic bone was …
Number of citations: 2 jlc.jst.go.jp
堤直行, 川島光太郎, 宮田廣志, 遠藤浩良, 中澤政之 - 応用薬理, 1995 - cir.nii.ac.jp
A Comparative Study on the Inhibitory Effects of 3,9-bis(N,N-Dimethylcarbamoyloxy)-5H-benzofuro[3,2-c]quinoline-6-one^<***> (KCA-098) and Calcitonin on Bone Resorption in Organ Culture | CiNii Research CiNii 国立 …
Number of citations: 0 cir.nii.ac.jp
N Tsutsumi, K Kawashima, H Nagata… - The Japanese Journal …, 1994 - jstage.jst.go.jp
We previously found that 3, 9-bis (N, N-dimethylcarbamoyloxy)-5H-benzofuro [3, 2-c] quinoline 6-one (KCA-098) inhibited bone resorption in organ culture. In this study, to determine if …
Number of citations: 23 www.jstage.jst.go.jp
K Kawashima, T Inoue, N Tsutsumi, H Endo - Biochemical pharmacology, 1996 - Elsevier
KCA-098 (3,9-bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro[3,2-c]quinoline-6-one), an analogue of coumestrol (a naturally occurring weak phytoestrogen), dose-dependently …
Number of citations: 27 www.sciencedirect.com
M KOJIMA, N TSUTSUMI, H NAGATA… - Biological and …, 1994 - jstage.jst.go.jp
MATERIALS AND METHODS Animals Fertilized eggs (Komatsu Poultry Farm, Matsumoto, Japan) incubated at 37 C for 9, 11, and 18 d were used. Female Wistar rats (Japan SLC, …
Number of citations: 10 www.jstage.jst.go.jp

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